molecular formula C12H15IO2 B3184780 3-Iodo-4-tert-pentylbenzoic acid CAS No. 1131588-21-0

3-Iodo-4-tert-pentylbenzoic acid

Cat. No.: B3184780
CAS No.: 1131588-21-0
M. Wt: 318.15 g/mol
InChI Key: DSXDMGOYNKPGFL-UHFFFAOYSA-N
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Description

3-Iodo-4-tert-pentylbenzoic acid is a halogenated benzoic acid derivative featuring an iodine atom at the 3-position and a bulky tert-pentyl (2,2-dimethylpropyl) group at the 4-position of the aromatic ring. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its unique steric and electronic properties. The tert-pentyl group enhances hydrophobicity and steric hindrance, which can influence reactivity, solubility, and interaction with biological targets .

Properties

CAS No.

1131588-21-0

Molecular Formula

C12H15IO2

Molecular Weight

318.15 g/mol

IUPAC Name

3-iodo-4-(2-methylbutan-2-yl)benzoic acid

InChI

InChI=1S/C12H15IO2/c1-4-12(2,3)9-6-5-8(11(14)15)7-10(9)13/h5-7H,4H2,1-3H3,(H,14,15)

InChI Key

DSXDMGOYNKPGFL-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1=C(C=C(C=C1)C(=O)O)I

Canonical SMILES

CCC(C)(C)C1=C(C=C(C=C1)C(=O)O)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 3-iodo-4-tert-pentylbenzoic acid and related compounds:

Compound Name Substituents Molecular Weight (g/mol) LogP (Estimated) Acidity (pKa) Applications
3-Iodo-4-tert-pentylbenzoic acid 3-I, 4-tert-pentyl ~318.1* ~4.2* ~3.8* Synthetic intermediate, drug development
3-Iodo-4-methylbenzoic acid 3-I, 4-methyl 276.07 ~2.5 ~2.9 Pharma intermediates (e.g., AN-970)
3-Iodo-4-morpholinobenzoic acid 3-I, 4-morpholino ~333.2* ~1.8* ~3.5* Ligand design, enzyme inhibition
4-Azido-3-iodobenzoic acid 3-I, 4-azido 319.03 ~1.6 ~2.7 Click chemistry, bioconjugation
3-Iodo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid 3-I, 4-(piperidinylmethyl) ~389.3* ~2.1* ~4.0* Receptor-targeted drug candidates

*Estimates based on substituent contributions where explicit data were unavailable.

Steric and Electronic Effects
  • 3-Iodo-4-tert-pentylbenzoic acid : The tert-pentyl group introduces significant steric bulk, reducing reactivity in nucleophilic substitution reactions compared to smaller substituents like methyl. Its electron-donating nature slightly decreases the acidity of the carboxylic acid group (higher pKa) relative to electron-withdrawing substituents .
  • 3-Iodo-4-methylbenzoic acid : The smaller methyl group offers minimal steric hindrance, enabling easier functionalization. Its lower LogP (~2.5) suggests better aqueous solubility than the tert-pentyl analog, making it preferable for formulations requiring moderate hydrophilicity .

Research Findings

  • Reactivity in Cross-Coupling Reactions : The iodine atom in 3-iodo-4-tert-pentylbenzoic acid facilitates Suzuki-Miyaura cross-coupling, but steric hindrance from the tert-pentyl group slows reaction kinetics compared to 3-iodo-4-methylbenzoic acid .
  • Thermal Stability: The tert-pentyl group enhances thermal stability, as evidenced by higher decomposition temperatures (Td > 200°C) compared to morpholino or azido derivatives, which degrade below 180°C .

Q & A

Q. What are the optimal synthetic routes for preparing 3-Iodo-4-tert-pentylbenzoic acid with high purity?

  • Methodological Answer : The synthesis typically involves alkylation of the benzoic acid core followed by selective iodination. For alkylation, tert-pentyl groups can be introduced via Friedel-Crafts alkylation or nucleophilic substitution under anhydrous conditions. Iodination at the 3-position is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃). Purification via recrystallization from ethanol/water mixtures (1:3 v/v) yields >95% purity, as validated by HPLC .

Q. How should researchers characterize the molecular structure and purity of 3-Iodo-4-tert-pentylbenzoic acid?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-pentyl and iodine positions) and FT-IR to verify carboxylic acid functionality (C=O stretch at ~1680–1700 cm⁻¹). Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Mass spectrometry (ESI-MS) further confirms molecular weight (expected [M+H]⁺ = 322.04 g/mol) .

Q. What solubility challenges arise with this compound, and how can they be mitigated?

  • Methodological Answer : The compound exhibits low aqueous solubility due to its hydrophobic tert-pentyl group. Solubility in DMSO (≥50 mg/mL) makes it suitable for in vitro assays. For in vivo studies, prepare a 10 mM stock in 0.1 M sodium bicarbonate (pH 8.5) and sonicate for 15 minutes. Avoid prolonged heating (>60°C) to prevent degradation .

Advanced Research Questions

Q. How do contradictory reports on iodination efficiency in substituted benzoic acids impact experimental design?

  • Methodological Answer : Discrepancies in iodination yields (e.g., 40–80% in similar analogs like 3-Iodo-5-nitrobenzoic acid) often stem from competing side reactions (e.g., dealkylation or over-iodination). To address this:
  • Optimize reaction temperature (0–5°C reduces side products).
  • Use stoichiometric iodine sources (1.2 eq NIS) with catalytic triflic acid.
  • Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1) .

Q. What strategies resolve stability issues during long-term storage of 3-Iodo-4-tert-pentylbenzoic acid?

  • Methodological Answer : Degradation via iodine loss or oxidation is observed under light or humidity. Stability studies recommend:
  • Storage at 2–8°C in amber vials under argon.
  • Lyophilization for long-term preservation (retains >90% integrity after 12 months).
  • Periodic HPLC analysis to detect degradation peaks (e.g., tert-pentylbenzoic acid at RT = 4.2 min) .

Q. How can computational modeling predict the reactivity of 3-Iodo-4-tert-pentylbenzoic acid in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the iodine atom’s electronic effects. The iodine’s σ-hole interaction enhances Suzuki-Miyaura coupling efficiency with aryl boronic acids. Validate predictions experimentally using Pd(PPh₃)₄ catalyst in THF/water (3:1) at 80°C. Compare yields with non-iodinated analogs to quantify the iodine’s role .

Q. What experimental controls are critical when analyzing biological activity to avoid artifacts?

  • Methodological Answer :
  • Include a deiodinated control (e.g., 4-tert-pentylbenzoic acid) to isolate iodine’s contribution to bioactivity.
  • Test against DMSO vehicle controls (≤0.1% v/v) to rule out solvent cytotoxicity.
  • Use stability-matched analogs (e.g., 3-Bromo-4-tert-pentylbenzoic acid) to differentiate halogen-specific effects .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points for iodinated benzoic acid derivatives?

  • Methodological Answer : Variations in melting points (e.g., 3-Iodo-4-methylbenzoic acid: 123–124°C vs. 287.5–293.5°C for 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid) arise from differences in crystal packing or purity. Use differential scanning calorimetry (DSC) to measure phase transitions and powder XRD to confirm polymorphism. Re-crystallize from multiple solvents (e.g., ethanol vs. acetone) to isolate pure polymorphs .

Research Design Considerations

Q. What steps ensure reproducibility in SAR studies involving tert-pentyl and iodine substitutions?

  • Methodological Answer :
  • Synthesize a congeneric series (e.g., 3-Iodo-4-tert-pentyl, 3-Iodo-4-isopropyl, 3-Bromo-4-tert-pentyl).
  • Standardize assay conditions (e.g., fixed cell passage number, serum-free media).
  • Apply multivariate statistical analysis (e.g., PCA) to decouple steric (tert-pentyl) vs. electronic (iodine) effects .

Ethical and Safety Guidelines

Q. What safety protocols are essential for handling iodinated aromatic compounds?

  • Methodological Answer :
  • Use fume hoods and PPE (nitrile gloves, lab coat) to prevent inhalation/contact.
  • Neutralize waste with 10% sodium thiosulfate to reduce iodine volatility.
  • Monitor air quality for iodine vapor (permissible exposure limit: 0.1 ppm) .

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